molecular formula C13H12N2O4S3 B12708810 4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid CAS No. 30906-38-8

4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid

Cat. No.: B12708810
CAS No.: 30906-38-8
M. Wt: 356.4 g/mol
InChI Key: LDIQMRFGJSIDCT-ZRDIBKRKSA-N
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Description

4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both thiazolidinone and benzothiazole moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazolidinone and benzothiazole derivatives under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone moieties.

    Benzothiazoles: Compounds containing the benzothiazole structure.

Uniqueness

The uniqueness of 4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid lies in its combined structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

30906-38-8

Molecular Formula

C13H12N2O4S3

Molecular Weight

356.4 g/mol

IUPAC Name

2-[(5E)-5-(3-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C13H12N2O4S3/c1-14-6-3-2-4-7(16)9(6)21-12(14)10-11(19)15(5-8(17)18)13(20)22-10/h2-5H2,1H3,(H,17,18)/b12-10+

InChI Key

LDIQMRFGJSIDCT-ZRDIBKRKSA-N

Isomeric SMILES

CN\1C2=C(C(=O)CCC2)S/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

CN1C2=C(C(=O)CCC2)SC1=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

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